

# Spectroscopic Profile of Fagaramide: A Technical Guide

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Compound of Interest		
Compound Name:	Fagaramide	
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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Fagaramide**, a naturally occurring alkamide found in various Zanthoxylum species. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data and methodologies to support further research and application.

#### **Chemical Structure**

**Fagaramide** is chemically known as (2E)-3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)prop-2-enamide. Its structure is characterized by a piperonyl group attached to an acrylamide moiety, which in turn is linked to an isobutyl group.

Molecular Formula: C14H17NO3[1][2] Molecular Weight: 247.29 g/mol [1][2]

#### **Spectroscopic Data**

The following sections present the key spectroscopic data for **Fagaramide**, organized for clarity and comparative analysis.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is crucial for elucidating the detailed molecular structure of **Fagaramide**. The data below is compiled from analyses performed in different deuterated solvents.

Table 1: <sup>1</sup>H-NMR Spectroscopic Data for **Fagaramide** 



Proton Assignment	Chemical Shift (δ) in Acetone (ppm)[3]	Chemical Shift (δ) in CDCl <sub>3</sub> (ppm)	Multiplicity & Coupling Constant (J in Hz)[3]
H-2	6.71	Data not available	S
H-5	6.91	Data not available	d, J = 8.2
H-6	6.93	Data not available	dd, J = 8.2, 2.0
H-7	6.30	Data not available	d, J = 15.6
H-8	7.35	Data not available	d, J = 15.6
H-1'	3.32	Data not available	m
H-2'	1.87	Data not available	m
H-3', H-4' (CH <sub>3</sub> ) <sub>2</sub>	0.93	Data not available	d, J = 7.2
-OCH₂O-	6.04	Data not available	S
NH	3.94	Data not available	Signal not specified

Note: The large coupling constant (J = 15.6 Hz) between H-7 and H-8 is consistent with a trans configuration of the olefinic bond[3].

Table 2: <sup>13</sup>C-NMR Spectroscopic Data for **Fagaramide** (in Acetone)[3]



Carbon Assignment	Chemical Shift ( $\delta$ ) in Acetone (ppm)[3]
C-1	138.7
C-2	120.5
C-3	147.3
C-4	148.1
C-5	123.6
C-6	129.5
C-7	Data not available
C-8	Data not available
C-9 (C=O)	166.14
-OCH₂O-	101.6
C-1'	46.5
C-2'	Data not available
C-3'	20.3
C-4'	21.3

### **Mass Spectrometry (MS)**

Mass spectrometry confirms the molecular weight of **Fagaramide**. While detailed fragmentation patterns are not extensively published, the key identifier is the molecular ion peak.

Table 3: Mass Spectrometry Data for Fagaramide

Parameter	Value
Molecular Formula	C14H17NO3
Exact Mass	247.12 g/mol
Molecular Weight	247.29 g/mol [1][2]



#### Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the **Fagaramide** molecule. The vibrational frequencies correspond to specific bond types.

Table 4: Infrared (IR) Spectroscopic Data for Fagaramide[4][5]

Wavenumber (cm <sup>-1</sup> )	Assignment (Functional Group)
~3300	N-H stretching (amide)
~3010	C-H stretching (aromatic)
~2950	C-H stretching (aliphatic)
~1650	C=O stretching (amide I)
~1600	C=C stretching (alkene)
~1540	N-H bending (amide II)
~1250	C-O-C stretching (ether)
~1040	C-O-C stretching (methylenedioxy)
~930	=C-H bending (trans-alkene)

## **Experimental Protocols**

The following are generalized yet detailed protocols for obtaining the spectroscopic data presented above, based on standard laboratory practices and available information[5][6].

#### **Sample Preparation**

- Isolation: **Fagaramide** is typically isolated from the stem bark of Zanthoxylum species. The plant material is extracted using a solvent system such as dichloromethane/methanol (1:1) [4].
- Purification: The crude extract is subjected to repeated column chromatography to isolate pure **Fagaramide** crystals[4][7].



Purity Confirmation: The purity of the isolated compound is confirmed by Thin Layer
 Chromatography (TLC) and by ensuring a sharp melting point (113-115°C)[3]. For
 commercially sourced Fagaramide, it is often used without further purification if a high purity
 (e.g., 99%) is certified[5].

#### **NMR Spectroscopy Protocol**

- Sample Preparation: Approximately 5-10 mg of pure Fagaramide is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Acetone-d<sub>6</sub> or CDCl₃) in a standard 5 mm NMR tube.
- Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a high-field NMR spectrometer, such as a 600 MHz instrument[8].
- Data Acquisition:
  - ¹H-NMR: Spectra are acquired with a sufficient number of scans to achieve a good signalto-noise ratio. Chemical shifts are referenced to the residual solvent peak.
  - <sup>13</sup>C-NMR: Spectra are typically acquired with proton decoupling to simplify the spectrum to single peaks for each unique carbon.
  - 2D-NMR: Techniques such as COSY, HSQC, and HMBC are employed to confirm protonproton and proton-carbon correlations and to unambiguously assign all signals[4].

#### **Mass Spectrometry Protocol**

- Sample Preparation: A dilute solution of Fagaramide is prepared in a suitable volatile solvent like methanol or acetonitrile.
- Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) is used.
- Data Acquisition: The sample is introduced into the ion source (e.g., electrospray ionization ESI). The mass analyzer is scanned over a relevant mass range (e.g., m/z 50-500) to detect the molecular ion and any fragment ions.

#### Infrared (IR) Spectroscopy Protocol

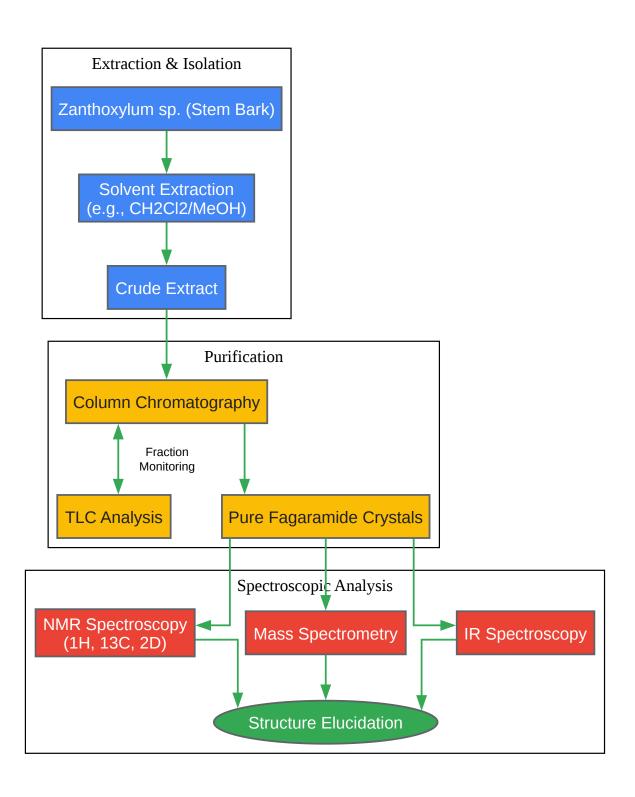


- Sample Preparation: A small amount of pure **Fagaramide** is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).
- Instrumentation: An FT-IR spectrometer, such as a Perkin Elmer FT-IR BX, is used[5].
- Data Acquisition: The spectrum is recorded over the mid-IR range (4000-400 cm<sup>-1</sup>)[5]. A background spectrum of the KBr pellet or salt plate is taken first and automatically subtracted from the sample spectrum.

## **Visualization of Experimental Workflow**

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of **Fagaramide** from a natural source.





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Caption: Experimental workflow for **Fagaramide** isolation and characterization.



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#### References

- 1. Fagaramide | C14H17NO3 | CID 5281772 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity of fagaramide derivative and canthin-6-one from Zanthoxylum (Rutaceae) species against multidrug resistant leukemia cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.sdiarticle3.com [file.sdiarticle3.com]
- 8. archipel.ugam.ca [archipel.ugam.ca]
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